Methyl 15-methylhexadecanoate and its derivatives are of significant interest in the field of biomedical research due to their interactions with various biological systems. These compounds are structurally related to fatty acids and have been studied for their potential applications in modulating the endocannabinoid system, understanding interfacial behavior of molecules, and exploring their role in cancer metabolism and imaging, as well as their effects on prostaglandin activity and gastric functions.
In the context of cancer, the utilization of 14-methylhexadecanoic acid for lipid synthesis during the growth of Walker 256 carcinoma in rats has been investigated. The study found that the most active tumor growth was associated with a significantly better utilization of this fatty acid for the synthesis of lipids, suggesting significant changes in the metabolism of 14-methylhexadecanoic acid during tumor growth3.
Radioiodinated terminal p-iodophenyl-substituted alpha- and beta-methyl-branched fatty acids have been synthesized for potential use in medical imaging. These compounds, including 14-(p-iodophenyl)-2(RS)-methyltetradecanoic acid and 15-(p-iodophenyl)-3(RS)-methylpentadecanoic acid, have shown significant heart uptake and prolonged retention in rats, which may be due to the inhibition of fatty acid metabolism by the presence of the methyl group4.
The biological activity of the (15S)-15-methyl analogs of prostaglandins E2 and F2α has been compared in vitro and in vivo. These analogs are not substrates for the enzyme 15-hydroxy prostaglandin dehydrogenase, which is the initial step in the metabolism of PGE2 and PGF2α. Methylation at the 15 position resulted in only slight changes in activity on isolated tissues but significantly increased antifertility activity5.
The gastric antisecretory and antiulcer properties of prostaglandin analogs, including 15-methyl PGE2 and 16,16-dimethyl PGE2, have been studied. These analogs were found to be more potent than PGE2 in inhibiting gastric secretion and preventing the formation of ulcers in dogs and rats. They appear to act directly on the parietal cells, rendering them unresponsive to most stimulants6.
The interaction of methyl 15-methylhexadecanoate derivatives with the endocannabinoid system has been a subject of study. For instance, methylation of 15-hydroxyanandamide (15-HAEA) to produce 15-MeOAEA results in a compound that is a powerful competitive inhibitor of fatty acid amide hydrolase (FAAH), with a Ki of approximately 0.7 µM. This modification renders 15-MeOAEA more selective than its parent compound, as it shows negligible interactions with other proteins of the endocannabinoid system (ECS)1. Additionally, the behavior of methyl hydroxyhexadecanoates at the air/water interface has been compared to their parent acids, revealing insights into the interfacial behavior of molecules with different hydrophilic groups2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: